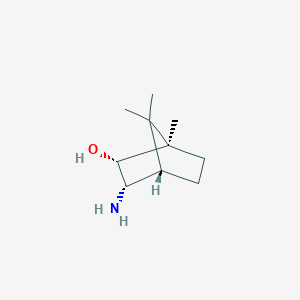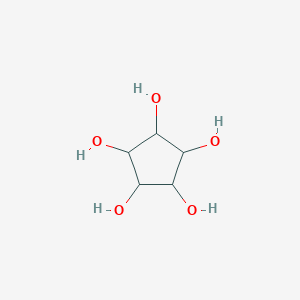
Zink-Bis(trifluormethansulfonyl)imid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc(II) Bis(trifluoromethanesulfonyl)imide, also known as Zinc(II) Bis(trifluoromethanesulfonyl)imide, is a useful research compound. Its molecular formula is C4F12N2O8S4Zn and its molecular weight is 625.7 g/mol. The purity is usually 95%.
The exact mass of the compound Zinc(II) Bis(trifluoromethanesulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Zinc(II) Bis(trifluoromethanesulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc(II) Bis(trifluoromethanesulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse
Zink-Bis(trifluormethansulfonyl)imid ist ein vielseitiger Katalysator, der in verschiedenen organischen Reaktionen eingesetzt wird. Er ermöglicht die enantioselektive Friedel-Crafts-Alkylierung von Pyrrolen mit β-CF3-Acrylaten, was für die Synthese von Verbindungen mit hoher optischer Reinheit entscheidend ist . Es unterstützt auch stereoselektive Diels-Alder-Reaktionen, die die Synthese von cyclischen Verbindungen mit präziser Kontrolle über die Stereochemie ermöglichen . Zusätzlich wird es in Tandem-Cyclopropan-Ringöffnungs-/Conia-En-Cyclisierung und aromatischer Nitrierung eingesetzt, wodurch das Toolkit für die Konstruktion komplexer Molekülararchitekturen erweitert wird .
Energiespeicher
Im Bereich der Energiespeicher zeigt this compound vielversprechende Eigenschaften als Elektrolytkonstituente in Lithium-Ionen-Batterien . Seine Integration in feste Polymerelektrolyte kann die Ionenleitfähigkeit und die Batterieleistung verbessern, was es zu einem wertvollen Material für die Entwicklung effizienterer Energiespeichersysteme macht.
Polymersynthese
Diese Verbindung spielt eine wichtige Rolle in der Polymerwissenschaft, insbesondere bei der Synthese von mikroporösen zinkionenleitenden Polymeren . Diese Polymere sind unerlässlich für die Entwicklung von Gelpolymerelektrolyten mit verbesserten Ionentransporteigenschaften, die für elektrochemische Hochleistungsgeräte wie Batterien von grundlegender Bedeutung sind.
Umweltwissenschaften
This compound findet auch in den Umweltwissenschaften Anwendung. Es wird als Korrosionsschutzmittel in Entsalzungsanlagen eingesetzt, um die Infrastruktur bei kritischen Wasserreinigungsprozessen zu schützen und ihre Lebensdauer zu verlängern .
Elektronik
In der Elektronik wird this compound für sein Potenzial in elektronischen und optoelektronischen Geräten der nächsten Generation mit geringem Stromverbrauch untersucht . Seine strukturellen und elektronischen Eigenschaften werden untersucht, um seine Wechselwirkungen in ionischen Flüssigkeiten zu verstehen, die für die Entwicklung von Geräten mit verbesserter Leistung entscheidend sind.
Wirkmechanismus
Target of Action
Zinc Bis(trifluoromethylsulfonyl)imide, also known as Zinc(II) Bis(trifluoromethanesulfonyl)imide or Zinc di[bis(trifluoromethylsulfonyl)imide], is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the process and increases the efficiency of the reaction .
Mode of Action
The compound interacts with its targets by accelerating the rate of the reaction. It is particularly useful in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates , Stereoselective Diels-Alder reaction , Tandem cyclopropane ring-opening / Conia-ene cyclization , and Aromatic nitration . These interactions result in the formation of the desired products more efficiently and selectively .
Biochemical Pathways
The affected pathways are those involved in the aforementioned reactions. The compound’s action can influence the downstream effects of these pathways, leading to the formation of the desired products .
Pharmacokinetics
Its solubility in ch2cl2 and h2o can impact its distribution in the reaction mixture and thus its effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action are the successful completion of the reactions it catalyzes. This leads to the formation of the desired products in a more efficient and selective manner .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is sensitive to moisture and is hygroscopic . Therefore, it should be stored in an inert atmosphere at room temperature . These conditions ensure the compound’s stability and maximize its catalytic activity .
Safety and Hazards
Zinc(II) Bis(trifluoromethanesulfonyl)imide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Zinc Bis(trifluoromethylsulfonyl)imide has been reported to act as a catalyst in several biochemical reactions . It is used in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates, Stereoselective Diels-Alder reaction, Tandem cyclopropane ring-opening / Conia-ene cyclization, and Aromatic nitration
Molecular Mechanism
It is known to act as a catalyst in various biochemical reactions , suggesting that it may interact with biomolecules and influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known to be hygroscopic , suggesting that it may degrade over time when exposed to moisture
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Zinc(II) Bis(trifluoromethanesulfonyl)imide involves the reaction between Zinc oxide and Trifluoromethanesulfonic anhydride in the presence of Nitrogen gas.", "Starting Materials": ["Zinc oxide", "Trifluoromethanesulfonic anhydride", "Nitrogen gas"], "Reaction": ["1. A mixture of Zinc oxide and Trifluoromethanesulfonic anhydride is taken in a round bottom flask.", "2. The mixture is stirred at room temperature under Nitrogen gas atmosphere.", "3. The reaction mixture is heated to 100°C and maintained at that temperature for 4 hours.", "4. The reaction mixture is then cooled to room temperature.", "5. The resulting solid is filtered, washed with diethyl ether and dried under vacuum.", "6. The obtained product is Zinc(II) Bis(trifluoromethanesulfonyl)imide."] } | |
CAS-Nummer |
168106-25-0 |
Molekularformel |
C4F12N2O8S4Zn |
Molekulargewicht |
625.7 g/mol |
IUPAC-Name |
zinc;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI-Schlüssel |
QEORIOGPVTWFMH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Piktogramme |
Irritant |
Synonyme |
Zinc N,N-bis(trifluoromethylsulfonyl)amide; Zinc di[bis(trifluoromethylsulfonyl)imide] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)




